molecular formula C17H18N2O2 B14681951 N,N'-dimethyl-N,N'-diphenylpropanediamide CAS No. 36949-57-2

N,N'-dimethyl-N,N'-diphenylpropanediamide

Cat. No.: B14681951
CAS No.: 36949-57-2
M. Wt: 282.34 g/mol
InChI Key: HFVHOHNNXRSOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-dimethyl-N,N’-diphenylpropanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of two phenyl groups and two methyl groups attached to the nitrogen atoms of the propanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dimethyl-N,N’-diphenylpropanediamide typically involves the reaction of N,N-dimethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of N,N’-dimethyl-N,N’-diphenylpropanediamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N’-dimethyl-N,N’-diphenylpropanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N,N’-dimethyl-N,N’-diphenylpropanediamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N’-dimethyl-N,N’-diphenylpropanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-p-phenylenediamine
  • N,N-dimethylphenethylamine
  • N,N-dimethylethylenediamine

Uniqueness

N,N’-dimethyl-N,N’-diphenylpropanediamide is unique due to the presence of both phenyl and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

36949-57-2

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N,N'-dimethyl-N,N'-diphenylpropanediamide

InChI

InChI=1S/C17H18N2O2/c1-18(14-9-5-3-6-10-14)16(20)13-17(21)19(2)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI Key

HFVHOHNNXRSOBQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CC(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.